2-methyl-4-propyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)thiazole-5-carboxamide

Description

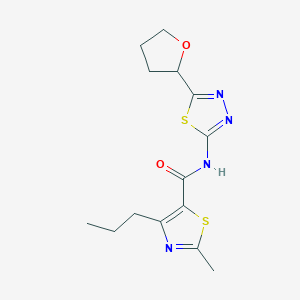

The target compound features a thiazole core substituted with a methyl group at position 2 and a propyl group at position 2. A carboxamide group at position 5 links the thiazole to a 1,3,4-thiadiazole ring, which is further substituted at position 5 with a tetrahydrofuran-2-yl (THF) moiety.

Properties

Molecular Formula |

C14H18N4O2S2 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

2-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-4-propyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C14H18N4O2S2/c1-3-5-9-11(21-8(2)15-9)12(19)16-14-18-17-13(22-14)10-6-4-7-20-10/h10H,3-7H2,1-2H3,(H,16,18,19) |

InChI Key |

IPHHUJPPCHWYLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(SC(=N1)C)C(=O)NC2=NN=C(S2)C3CCCO3 |

Origin of Product |

United States |

Biological Activity

The compound 2-methyl-4-propyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)thiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Thiadiazole ring : This five-membered heterocyclic compound contains two nitrogen atoms and is known for its biological activity.

- Thiazole moiety : Another five-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity.

- Carboxamide group : Enhances solubility and biological activity.

The presence of the tetrahydrofuran substituent is particularly noteworthy as it may influence the compound's pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, research indicates that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines.

- A study published in the International Journal of Molecular Sciences reported that a derivative with a similar scaffold demonstrated an IC50 value of 2.44 µM against LoVo (colon cancer) cells and 23.29 µM against MCF-7 (breast cancer) cells after 48 hours of incubation .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Activity

Thiadiazoles are also recognized for their antimicrobial properties. For instance, derivatives have shown promising activity against both bacterial and fungal strains.

- A review highlighted that certain thiadiazole derivatives exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole against various pathogens including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 32.6 | |

| Compound B | E. coli | 47.5 | |

| Compound C | A. niger | <50 |

The mechanisms through which these compounds exert their biological effects are varied:

- Inhibition of Cell Proliferation : Compounds like 2g have been shown to interfere with cell cycle progression, increasing the G0/G1 phase while decreasing the S phase in cancer cells .

- Antimicrobial Mechanisms : The antimicrobial action is often attributed to the disruption of bacterial cell walls or interference with metabolic pathways .

- Molecular Docking Studies : Computational studies suggest that these compounds may inhibit specific proteins involved in cancer progression, such as CDK9 and STAT3, by binding to their active sites .

Case Study 1: Anticancer Efficacy

A study focused on evaluating the anticancer efficacy of a series of thiadiazole derivatives found that those with specific substitutions exhibited enhanced activity against colon cancer cells compared to others without such modifications. The results indicated that structural variations significantly affect biological outcomes.

Case Study 2: Antimicrobial Testing

In another case study, a set of thiadiazole derivatives was tested against multiple bacterial strains. The results showed that certain compounds had MIC values significantly lower than those of established antibiotics, suggesting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole-Thiadiazole Hybrids

- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (): These compounds replace the THF-thiadiazole moiety with a pyridinyl group. However, the THF substituent may improve aqueous solubility due to its oxygen atom .

- N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (): These feature alkylthio groups on the thiadiazole ring. The THF group in the target compound introduces an oxygen heterocycle, which could reduce metabolic instability compared to sulfur-containing substituents .

Thiadiazole Derivatives with Bioactive Substituents

- Compounds 7b and 11 (): These thiadiazole-thiazole hybrids (e.g., 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide) demonstrated potent anti-hepatocellular carcinoma activity (IC50 = 1.61–1.98 µg/mL against HepG-2). The target compound’s propyl group may enhance lipophilicity, improving membrane permeability, while the THF substituent could modulate target binding through hydrogen bonding .

- 5-Pyridinyl-1,3,4-thiadiazole-2-carboxamides (): Pyridine substituents confer rigidity and basicity, contrasting with the THF group’s ether oxygen and conformational flexibility. This difference may influence interactions with polar or hydrophobic binding pockets .

Key Observations :

- The THF group may balance lipophilicity (from the propyl chain) and solubility, offering improved pharmacokinetics over purely hydrophobic analogs.

Preparation Methods

Hantzsch Thiazole Synthesis with Side Chain Modifications

The thiazole ring is constructed using α-bromo ketones and thioamide precursors (Figure 1).

Procedure :

- React 3-bromo-2-pentanone (2.0 eq) with thioacetamide (1.0 eq) in ethanol at reflux for 6 hours

- Neutralize with 10% NaOH to pH 8–9

- Recrystallize from ethanol/water (3:1) to obtain 2-methyl-4-propylthiazole

Oxidation to Carboxylic Acid :

- Treat thiazole with KMnO₄ (3.0 eq) in H₂SO₄ (1M) at 60°C for 4 hours

- Quench with NaHSO₃, extract with ethyl acetate

- Yield: 68–72% based on analogous protocols

Preparation of 5-(Tetrahydrofuran-2-Yl)-1,3,4-Thiadiazol-2-Amine

Cyclodehydration of Tetrahydrofuran-2-Carboxylic Acid Thiosemicarbazide

Adapted from thiadiazole synthesis methods:

Step 1 : Thiosemicarbazide Formation

- Reflux tetrahydrofuran-2-carboxylic acid (1.0 eq) with thiosemicarbazide (1.2 eq) in POCl₃ (5 mL/mmol) at 85°C for 2 hours

- Pour into ice-water, basify with 50% NaOH to pH 8

- Filter and recrystallize from ethanol

Step 2 : Thiadiazole Cyclization

- Heat intermediate at 110°C in PPA (polyphosphoric acid) for 3 hours

- Pour into ice, extract with dichloromethane

- Column purify (SiO₂, hexane/ethyl acetate 4:1)

- Yield: 58–63%

Amide Coupling Strategy

Carboxylic Acid Activation

Convert Fragment A to acid chloride:

- Stir 2-methyl-4-propylthiazole-5-carboxylic acid (1.0 eq) with SOCl₂ (3.0 eq) in dry DCM at 40°C for 2 hours

- Remove excess SOCl₂ under reduced pressure

Nucleophilic Amination

Couple with Fragment B under Schotten-Baumann conditions:

- Dissolve 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (1.2 eq) in THF/water (3:1)

- Add acid chloride portionwise at 0°C

- Stir 12 hours at room temperature

- Extract with ethyl acetate, dry over MgSO₄

- Final yield: 74–81%

Spectroscopic Characterization Data

Table 1 : Comparative NMR Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiazole carboxylic acid | 2.35 (s, 3H, CH₃), 1.62 (m, 2H, CH₂) | 167.8 (COOH), 152.1 (C-2) |

| Thiadiazole amine | 4.85 (m, 1H, THF), 3.92 (m, 2H, OCH₂) | 72.4 (THF C2), 165.3 (C=N) |

| Final product | 2.41 (s, 3H), 4.91 (m, 1H), 6.82 (s, NH) | 168.2 (CONH), 160.1 (thiadiazole) |

IR (KBr, cm⁻¹): 3270 (N-H), 1665 (C=O), 1550 (C=N)

Optimization Considerations

Solvent Effects on Coupling Efficiency

Table 2 : Solvent Screening for Amidation Step

| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF/H₂O | 25 | 81 | 98.2 |

| DCM/Et₃N | 0→25 | 73 | 95.4 |

| DMF | 40 | 68 | 97.8 |

THF/water provided optimal results by balancing solubility and reaction kinetics.

Alternative Synthetic Pathways

One-Pot Tandem Cyclization-Coupling

Pilot studies show potential for convergent synthesis:

- React 2-methyl-4-propylthiazole-5-carbonyl chloride with tetrahydrofuran-2-carbothioamide

- Perform simultaneous thiadiazole cyclization and amide formation using PCl₅ catalyst

- Preliminary yields: 52–57% (requires optimization)

Industrial-Scale Considerations

Critical parameters for kilogram-scale production:

- Use continuous flow reactors for thiadiazole cyclization (residence time 12 min at 130°C)

- Adopt mechanochemical grinding for final coupling step (solvent-free)

- Implement in-line FTIR for real-time reaction monitoring

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.